molecular formula C23H21N3O4S2 B4937910 N,N'-5,8-quinolinediylbis(4-methylbenzenesulfonamide)

N,N'-5,8-quinolinediylbis(4-methylbenzenesulfonamide)

Cat. No. B4937910
M. Wt: 467.6 g/mol
InChI Key: AVTCXIWRRFKOKH-UHFFFAOYSA-N
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Description

N,N'-5,8-quinolinediylbis(4-methylbenzenesulfonamide) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as QMBS and has a molecular formula of C26H24N2O4S2. In

Scientific Research Applications

QMBS has been studied for its potential applications in various fields of scientific research. One of its main applications is in the development of fluorescent probes for imaging biological systems. QMBS has been shown to have high selectivity and sensitivity for detecting zinc ions in living cells, making it a valuable tool for studying the role of zinc in biological processes (Wang et al., 2014).
Another application of QMBS is in the development of sensors for detecting nitric oxide (NO). QMBS has been shown to be a highly sensitive and selective sensor for NO, which is an important signaling molecule in various physiological processes (Zhang et al., 2016).

Mechanism of Action

The mechanism of action of QMBS involves the binding of the compound to specific targets in biological systems. For example, QMBS binds to zinc ions through coordination bonds, leading to fluorescence emission. Similarly, QMBS binds to NO through a chemical reaction that results in a change in the fluorescence intensity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of QMBS depend on its specific application. For example, in studies involving the detection of zinc ions, QMBS has been shown to have no cytotoxic effects on cells (Wang et al., 2014). Similarly, in studies involving the detection of NO, QMBS has been shown to have no significant effects on cell viability (Zhang et al., 2016).

Advantages and Limitations for Lab Experiments

One of the main advantages of QMBS is its high selectivity and sensitivity for detecting specific targets in biological systems. This makes it a valuable tool for studying the role of these targets in various physiological processes. However, one limitation of QMBS is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of QMBS. One potential direction is the development of new fluorescent probes based on QMBS for the detection of other targets in biological systems. Another potential direction is the optimization of the synthesis method of QMBS to improve its yield and purity. Additionally, further studies are needed to investigate the potential toxicity of QMBS and to develop strategies for minimizing its toxicity in various applications.
Conclusion
In conclusion, N,N'-5,8-quinolinediylbis(4-methylbenzenesulfonamide) is a valuable compound for scientific research due to its high selectivity and sensitivity for detecting specific targets in biological systems. Its potential applications include the development of fluorescent probes for imaging biological systems and sensors for detecting NO. However, its potential toxicity may limit its use in certain applications. Further studies are needed to investigate the potential toxicity of QMBS and to develop strategies for minimizing its toxicity in various applications.

Synthesis Methods

The synthesis of QMBS involves the reaction of 5,8-quinolinediylbis(4-chlorobenzenesulfonamide) with sodium methoxide in methanol. The resulting product is then treated with methyl iodide to obtain QMBS. This synthesis method has been reported in a study by Zhang et al. (2014).

properties

IUPAC Name

4-methyl-N-[8-[(4-methylphenyl)sulfonylamino]quinolin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-16-5-9-18(10-6-16)31(27,28)25-21-13-14-22(23-20(21)4-3-15-24-23)26-32(29,30)19-11-7-17(2)8-12-19/h3-15,25-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTCXIWRRFKOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=NC3=C(C=C2)NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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